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Abstract: The proto-oncogene c-Myc is a critical transcription factor that regulates cell

proliferation, growth, and apoptosis.[1][2][3] Its dysregulation is a hallmark of many human

cancers, making it a key target for therapeutic intervention.[1][4] sAJM589 is a novel small

molecule inhibitor that potently disrupts the heterodimerization of Myc and its obligatory

partner, Max.[4][5] This disruption inhibits the transcriptional activity of Myc, suppresses cancer

cell proliferation, and induces apoptosis.[1][4] This application note provides a detailed protocol

for quantifying apoptosis in cancer cells treated with sAJM589 using Annexin V and Propidium

Iodide (PI) staining followed by flow cytometry analysis.

Principle of Apoptosis Detection
Flow cytometry using a combination of Annexin V and Propidium Iodide (PI) is a standard

method for detecting and differentiating stages of apoptosis.[6][7][8]

Annexin V: This protein has a high affinity for phosphatidylserine (PS).[9] In healthy, viable

cells, PS is located on the inner leaflet of the plasma membrane.[6][10] During the early

stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer

leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[9][11]

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross

the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late

stages of apoptosis or necrosis, where membrane integrity is compromised.[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610665?utm_src=pdf-interest
https://www.cancer-research-network.com/2019/10/20/sajm-589-is-a-myc-inhibitor-by-disrupts-the-myc-max-heterodimer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6337544/
https://www.abeomics.com/c-myc-and-apoptosis
https://www.cancer-research-network.com/2019/10/20/sajm-589-is-a-myc-inhibitor-by-disrupts-the-myc-max-heterodimer/
https://pubmed.ncbi.nlm.nih.gov/28976731/
https://www.benchchem.com/product/b610665?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28976731/
https://www.medchemexpress.com/sajm-589.html
https://www.cancer-research-network.com/2019/10/20/sajm-589-is-a-myc-inhibitor-by-disrupts-the-myc-max-heterodimer/
https://pubmed.ncbi.nlm.nih.gov/28976731/
https://www.benchchem.com/product/b610665?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pubmed.ncbi.nlm.nih.gov/27430005/
https://www.researchgate.net/publication/305689690_Protocol_for_Apoptosis_Assay_by_Flow_Cytometry_Using_Annexin_V_Staining_Method
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.semanticscholar.org/paper/Protocol-for-Apoptosis-Assay-by-Flow-Cytometry-V-Lakshmanan-Batra/61a101c98a616eb9293488e5c537c8b82d34e6ca
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.ptglab.com/support/flow-cytometry-protocol/experimental-protocol-to-study-cell-viability-and-apoptosis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.researchgate.net/publication/305689690_Protocol_for_Apoptosis_Assay_by_Flow_Cytometry_Using_Annexin_V_Staining_Method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This dual-staining approach allows for the differentiation of four cell populations:

Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).

sAJM589 Mechanism of Action
sAJM589 functions by directly interfering with the protein-protein interaction between Myc and

Max, which is essential for Myc's oncogenic activity.[1][5] This disruption leads to the

degradation of the Myc protein and a downstream reduction in the transcription of Myc target

genes, ultimately inhibiting cell cycle progression and promoting apoptosis.[4][12]
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Caption: sAJM589 disrupts the Myc-Max complex, inhibiting transcription and inducing
apoptosis.

Experimental Protocol
This protocol outlines the treatment of a cancer cell line with sAJM589, followed by staining

with Annexin V-FITC and PI for flow cytometric analysis.

sAJM589 (MedChemExpress, HY-122683 or equivalent)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b610665?utm_src=pdf-body-img
https://www.benchchem.com/product/b610665?utm_src=pdf-body
https://www.benchchem.com/product/b610665?utm_src=pdf-body
https://www.benchchem.com/product/b610665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell line of interest (e.g., Raji, P493-6)

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

Dimethyl sulfoxide (DMSO, vehicle control)

Phosphate-Buffered Saline (PBS), cold

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Sterile microcentrifuge tubes and flow cytometry tubes

Centrifuge

Flow Cytometer
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Caption: Workflow for apoptosis analysis after sAJM589 treatment.
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Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are

in the logarithmic growth phase and do not exceed 80% confluency at the end of the

treatment period. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

sAJM589 Treatment:

Prepare a stock solution of sAJM589 in DMSO.

Treat cells with varying concentrations of sAJM589 (e.g., 0, 1, 5, 10, 20 µM).

Include a vehicle control group treated with the same final concentration of DMSO as the

highest sAJM589 dose.

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

Cell Harvesting:

Suspension Cells: Transfer the cell suspension to a centrifuge tube.

Adherent Cells: Collect the culture medium (which contains floating apoptotic cells) into a

centrifuge tube. Wash the adherent layer with PBS, then detach the cells using a gentle

cell dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the collected

medium.[6][11]

Centrifuge the cells at 300-600 x g for 5 minutes at room temperature.[13] Discard the

supernatant.

Washing:

Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. Carefully remove

the supernatant.

Staining:

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

Gently vortex the tube to mix.

Incubation:

Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]

Flow Cytometry Acquisition:

Add 400 µL of 1X Binding Buffer to each tube.[9]

Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[9]

[14]

Be sure to set up appropriate compensation and gates using unstained, Annexin V-only,

and PI-only stained control cells.[6]

Data Analysis and Presentation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the

x-axis and PI fluorescence on the y-axis. Quadrant gates are set to distinguish the four

populations.
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Caption: Representative quadrant plot for apoptosis analysis by flow cytometry.

Results should be summarized in a table, presenting the percentage of cells in each quadrant

for each treatment condition. The total percentage of apoptotic cells (Early + Late) is a key

metric.
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Treatmen
t Group

Concentr
ation (µM)

% Live
Cells (Q3)

% Early
Apoptotic
(Q4)

% Late
Apoptotic
(Q1)

%
Necrotic
(Q2)

% Total
Apoptosi
s (Q1+Q4)

Vehicle

Control
0 (DMSO) 95.2 ± 2.1 2.5 ± 0.5 1.8 ± 0.4 0.5 ± 0.1 4.3 ± 0.9

sAJM589 1.0 88.7 ± 3.5 6.8 ± 1.2 3.1 ± 0.6 1.4 ± 0.3 9.9 ± 1.8

sAJM589 5.0 65.4 ± 4.2 18.9 ± 2.8 12.3 ± 2.1 3.4 ± 0.7 31.2 ± 4.9

sAJM589 10.0 42.1 ± 5.1 29.5 ± 3.9 23.6 ± 3.2 4.8 ± 1.0 53.1 ± 7.1

sAJM589 20.0 20.3 ± 4.8 35.1 ± 4.5 38.2 ± 5.3 6.4 ± 1.5 73.3 ± 9.8

Data are

represente

d as Mean

± SD from

three

independe

nt

experiment

s (n=3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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